molecular formula C14H20N4O3 B2959188 ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate CAS No. 2034263-13-1

ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate

カタログ番号: B2959188
CAS番号: 2034263-13-1
分子量: 292.339
InChIキー: XEDGFVQXGBMYSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a synthetic organic compound designed for pharmaceutical and chemical research. This molecule features a 6-methyl-1H-imidazo[1,2-b]pyrazole core linked via an ethylamino spacer to an ethyl butanoate ester. The imidazo[1,2-b]pyrazole scaffold is a fused bicyclic heteroaromatic system known to be a privileged structure in medicinal chemistry, contributing to a wide spectrum of biological activities . The primary research value of this compound lies in its potential as a key intermediate or building block for the synthesis of more complex molecules. Its structure combines a nitrogen-rich heterocycle, which can act as a pharmacophore, with a flexible ester-containing chain that can influence the compound's physicochemical properties and bioavailability. Researchers can utilize this bifunctional molecule to develop novel chemical entities, particularly in exploring structure-activity relationships (SAR) for various therapeutic targets. The presence of the ester group makes it a potential precursor for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets (SDS) prior to use.

特性

IUPAC Name

ethyl 4-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-3-21-14(20)5-4-12(19)15-6-7-17-8-9-18-13(17)10-11(2)16-18/h8-10H,3-7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDGFVQXGBMYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C=CN2C1=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13H18N4O3
  • Molecular Weight : 278.31 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-b]pyrazole moiety is known for its ability to modulate various biological pathways, including those involved in inflammation and cellular signaling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the imidazo[1,2-b]pyrazole structure. For example, derivatives have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that a related compound exhibited an IC50 value below 10 µM against A-431 and Jurkat cell lines, suggesting potent anticancer properties .

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their anti-inflammatory activities. Research indicates that some derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. One study reported that certain pyrazole derivatives achieved a selectivity index for COX-2 inhibition significantly higher than that of traditional anti-inflammatory drugs .

Antimicrobial Properties

The imidazo[1,2-b]pyrazole derivatives have been investigated for their antimicrobial activities as well. For instance, a related compound demonstrated selective inhibition against Mycobacterium tuberculosis without affecting non-tuberculous mycobacteria . This selectivity is crucial for developing targeted therapies with minimal side effects.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate and its analogs:

StudyActivityFindings
AnticancerIC50 < 10 µM against A-431 and Jurkat cells
AntimicrobialSelective inhibition of Mycobacterium tuberculosis
Anti-inflammatoryHigh selectivity for COX-2 inhibition

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

Benzoimidazole Derivatives

The compound ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate () shares a benzoimidazole core and ester functionality but differs in substituents. Its molecular weight (408.49 g/mol) is significantly higher due to the benzyl and hydroxyethyl groups, which may enhance hydrophobicity compared to the target compound’s imidazo[1,2-b]pyrazole system . The tertiary amine in ’s compound could also improve solubility in polar solvents, whereas the target’s amide linkage may prioritize hydrogen-bonding interactions .

JNK Inhibitors with Heterocyclic Cores

SP600125 (anthra[1-9-cd]pyrazol-6(2H)-one, C₁₄H₈N₂O₂) is a JNK inhibitor with a tricyclic anthrapyrazolone scaffold. While structurally distinct from the target compound, both feature nitrogen-rich bicyclic systems. SP600125’s lower molecular weight (236.23 g/mol ) and planar structure likely enhance membrane permeability, whereas the target’s imidazo[1,2-b]pyrazole may offer greater conformational flexibility for target binding .

Ethyl Benzoate Derivatives

Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate, C₂₁H₂₀N₄O₂) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) from share ester groups and phenethylamino linkers but replace the imidazo[1,2-b]pyrazole with pyridazine rings. Their higher molecular weights (~360 g/mol) and extended aromatic systems may reduce metabolic stability compared to the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate C₁₉H₂₀N₆O 292.33 Imidazo[1,2-b]pyrazole, ester, amide
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate C₂₃H₂₈N₄O₃ 408.49 Benzoimidazole, ester, tertiary amine
SP600125 C₁₄H₈N₂O₂ 236.23 Anthrapyrazolone
I-6230 C₂₁H₂₀N₄O₂ 360.41 Pyridazine, ester, phenethylamino

Q & A

Q. What are common synthetic strategies for assembling the ethyl 4-oxobutanoate moiety in this compound?

The ethyl 4-oxobutanoate fragment can be synthesized via esterification of 4-oxobutanoic acid derivatives or through functionalization of succinic acid analogs. For example, ethyl 4-oxobutanoate is prepared by reacting succinic acid monomethyl ester with ethyl alcohol under acid catalysis, achieving ~82% yield. Alternatively, oxidative cleavage of 4-pentenoic acid ethyl ester using ozone or ruthenium-based catalysts can yield the 4-oxobutanoate ester .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Refinement using SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and stereochemistry. For imidazo[1,2-b]pyrazole derivatives, hydrogen bonding and π-π stacking interactions are critical to validate, requiring high-resolution data and iterative refinement cycles .

Q. What analytical techniques are used to assess purity and identity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, imidazole protons at 7–8 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions optimize the synthesis of imidazo[1,2-b]pyrazole intermediates?

Suzuki-Miyaura or Buchwald-Hartwig couplings are effective for introducing aryl/heteroaryl groups to the imidazo[1,2-b]pyrazole core. For example, Pd(PPh3_3)4_4 (3 mol%) catalyzes couplings with aryl iodides at 40–80°C in toluene/EtOAc, achieving >75% yield. Key parameters include ligand choice (e.g., XPhos for hindered substrates), base (K2_2CO3_3), and inert atmosphere to prevent catalyst deactivation .

Q. How can discrepancies in spectroscopic data during characterization be resolved?

Contradictions between calculated and observed NMR/IR spectra often arise from tautomerism (e.g., keto-enol equilibria in the 4-oxobutanoate group) or conformational flexibility. Strategies include:

  • Variable-temperature NMR to probe dynamic effects.
  • Computational modeling (DFT) to predict dominant tautomers.
  • SC-XRD to resolve ambiguity in solid-state configurations .

Q. What challenges arise in purifying this compound, and how are they addressed?

The compound’s polarity and tendency to form aggregates complicate purification. Methods include:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc + 5% NEt3_3 to suppress tailing).
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal lattice stability.
  • HPLC Prep : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-resolution separation .

Q. How does the 4-oxobutanoate moiety influence reactivity in heterocyclic derivatization?

The α,β-unsaturated ketone in 4-oxobutanoate undergoes Michael additions or cyclocondensation with nucleophiles (e.g., thiosemicarbazides, hydrazines). For example, reaction with 2-amino-1,3,4-thiadiazole forms imidazo[2,1-b]thiadiazole derivatives, validated via 1^1H NMR and X-ray analysis. Steric and electronic effects of the ethyl ester group modulate reaction rates and regioselectivity .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results in structure-activity relationship (SAR) studies?

Discrepancies may arise from assay conditions (e.g., buffer pH affecting solubility) or off-target interactions. Mitigation strategies:

  • Validate activity across multiple assays (e.g., enzymatic vs. cell-based).
  • Perform molecular docking using SC-XRD-derived structures to identify binding pose inconsistencies.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. Why do computational predictions of logP deviate from experimental values for this compound?

The imidazo[1,2-b]pyrazole’s aromatic system and ethyl ester group create regions of localized polarity, challenging force-field-based logP calculators. Use fragment-based methods (e.g., ClogP) with corrections for intramolecular H-bonding. Experimental validation via shake-flask (octanol/water) is critical .

Methodological Recommendations

  • Crystallography : Always collect high-resolution (<1.0 Å) data for SHELXL refinement, particularly to resolve disorder in the ethylamino linker .
  • Synthetic Optimization : Screen Pd catalysts (e.g., Pd2_2(dba)3_3 vs. Pd(OAc)2_2) for cross-couplings to minimize byproducts .
  • Reactivity Studies : Use in situ FTIR to monitor 4-oxobutanoate reactions in real time, identifying intermediates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。